molecular formula C16H19NO5 B063083 (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate CAS No. 161183-22-8

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate

Cat. No. B063083
M. Wt: 305.32 g/mol
InChI Key: UXAJYQMKDOKJIF-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of related azetidine derivatives involves multistep processes including displacement, acylation, Wittig cyclization, and reduction reactions. These methods often yield compounds with high stereochemical purity, crucial for their potential applications. For instance, compounds synthesized through these methods are characterized using spectroscopic techniques such as 1H NMR, IR, and MS, which confirm their structure and purity (Lei, 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy play a crucial role in elucidating the molecular structure of azetidine derivatives. These techniques provide detailed insights into the stereochemistry and molecular geometry, which are essential for understanding the compound's reactivity and properties. For example, crystallographic analysis has revealed the presence of intramolecular hydrogen bonds stabilizing the molecular structure of certain azetidine derivatives (Çolak et al., 2021).

Chemical Reactions and Properties

Azetidine derivatives undergo various chemical reactions, including Diels-Alder reactions, which showcase their reactivity towards electron-deficient dienophiles. These reactions often result in high yields and exhibit pi-face selectivity, demonstrating the compounds' utility in synthetic organic chemistry (Otani et al., 2003).

Scientific Research Applications

Stereoselective Synthesis

The research highlights the importance of stereoselective syntheses in creating molecules with specific chirality. For instance, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates demonstrates the ability to precisely control molecular configuration, which is crucial in drug synthesis and development (Boev et al., 2015).

Enzyme-catalyzed Kinetic Resolution

The enzyme-catalyzed kinetic resolution of related compounds, such as tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcases the application of biocatalysis in achieving high enantioselectivity in synthetic organic chemistry. This method allows for the separation of enantiomers, which is vital for the production of enantiopure pharmaceuticals (Faigl et al., 2013).

Low-temperature Lipase-catalyzed Resolution

The resolution of aziridinemethanol derivatives at low temperatures using lipase illustrates the use of enzymatic methods under challenging conditions, highlighting the versatility of enzymes in organic synthesis. This approach provides access to synthetically useful stereoisomers with significant selectivity (Sakai et al., 2005).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, from optically active intermediates demonstrates the compound's potential role in the synthesis of biologically active molecules. This process involves several synthetic steps, including displacement, acylation, and cyclization reactions (Lei, 2010).

properties

IUPAC Name

tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJYQMKDOKJIF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468341
Record name tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-tert-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone

CAS RN

161183-22-8
Record name tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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